Weak CDK2 Inhibition vs. Potent Substituted Analog
This evidence establishes the baseline biochemical activity of the unsubstituted core scaffold. N-phenyl-1H-pyrazole-3-carboxamide exhibits weak inhibitory activity against the cyclin-dependent kinase 2 (CDK2)/cyclin A complex, with a reported IC50 value of 97,000 nM [1]. This value serves as a critical negative control benchmark when assessing the potency gains achieved through structural elaboration of the pyrazole core. For instance, an analog bearing a benzoyl group at the N1 position (1-benzoyl-N-phenyl-1H-pyrazole-3-carboxamide) demonstrates a completely different target profile, achieving an IC50 of 57 nM against Chymotrypsin-C, a serine protease unrelated to CDK2 [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 97,000 nM |
| Comparator Or Baseline | 1-benzoyl-N-phenyl-1H-pyrazole-3-carboxamide: 57 nM |
| Quantified Difference | 1,700-fold difference in potency against different targets, highlighting divergent selectivity. |
| Conditions | Target Compound: CDK2/cyclin A radiometric assay, pH 7.2, 2°C [1]. Comparator: Chymotrypsin-C HTS assay in 96-well microtiter plates [2]. |
Why This Matters
This comparison demonstrates that the parent compound is not a potent inhibitor, making it a suitable control fragment for SAR studies aimed at improving CDK2 affinity or for researchers seeking a CDK2-inactive pyrazole control.
- [1] BindingDB. BDBM24636: Affinity Data for N-phenyl-1H-pyrazole-3-carboxamide against CDK2/cyclin A. View Source
- [2] BindingDB. BDBM23704: Affinity Data for 1-benzoyl-N-phenyl-1H-pyrazole-3-carboxamide against Chymotrypsin-C. View Source
